Cas no 1248049-68-4 (3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide)

3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine and pyrazole core structure. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug development. The presence of both pyridine and pyrazole moieties enhances its ability to participate in hydrogen bonding and π-π interactions, making it suitable for targeting biologically relevant receptors or enzymes. The methanesulfonamide group further improves solubility and bioavailability, facilitating its application in structure-activity relationship studies. Its well-defined chemical properties and synthetic accessibility make it a valuable tool for researchers exploring novel therapeutic agents.
3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide structure
1248049-68-4 structure
Product name:3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide
CAS No:1248049-68-4
MF:C9H10N4O2S
MW:238.266299724579
CID:5280998
PubChem ID:115001259

3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1248049-68-4
    • EN300-679695
    • [3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
    • 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide
    • Inchi: 1S/C9H10N4O2S/c10-16(14,15)6-8-5-12-13-9(8)7-2-1-3-11-4-7/h1-5H,6H2,(H,12,13)(H2,10,14,15)
    • InChI Key: KBJRWGMVCXSEFE-UHFFFAOYSA-N
    • SMILES: N1C=C(CS(N)(=O)=O)C(C2=CC=CN=C2)=N1

Computed Properties

  • Exact Mass: 238.05244675g/mol
  • Monoisotopic Mass: 238.05244675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.484±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 604.4±65.0 °C(Predicted)
  • pka: 10.22±0.60(Predicted)

3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-679695-0.25g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
0.25g
$1196.0 2023-03-11
Enamine
EN300-679695-2.5g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
2.5g
$2548.0 2023-03-11
Enamine
EN300-679695-5.0g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
5.0g
$3770.0 2023-03-11
Enamine
EN300-679695-0.1g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
0.1g
$1144.0 2023-03-11
Enamine
EN300-679695-10.0g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
10.0g
$5590.0 2023-03-11
Enamine
EN300-679695-0.05g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
0.05g
$1091.0 2023-03-11
Enamine
EN300-679695-0.5g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
0.5g
$1247.0 2023-03-11
Enamine
EN300-679695-1.0g
[3-(pyridin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide
1248049-68-4
1g
$0.0 2023-06-07

Additional information on 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide

Professional Introduction to Compound with CAS No. 1248049-68-4 and Product Name: 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide

The compound with CAS No. 1248049-68-4 and the product name 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic sulfonamide derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound belongs to the pyrazole class of molecules, which are well-documented for their versatility in drug design and development.

Pyrazole derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a pyridinyl group at the 3-position and a methanesulfonamide moiety at the 4-position of the pyrazole core enhances the compound's pharmacological profile, making it a valuable candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the importance of sulfonamide functional groups in medicinal chemistry due to their ability to modulate enzyme activity and interact with biological targets. The 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide structure combines the favorable properties of both pyridine and pyrazole rings, which can lead to enhanced binding affinity and selectivity towards therapeutic targets. This has opened up new avenues for the development of novel therapeutic agents.

In particular, the 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide derivative has shown potential in preclinical studies as an inhibitor of various kinases and other enzymes involved in cancer progression. The pyridinyl group contributes to hydrophobic interactions with the target protein, while the methanesulfonamide moiety provides a hydrogen bond donor capability, improving binding efficiency. These features make it an attractive scaffold for further optimization.

The synthesis of 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of 3-amino-1H-pyrazole with 3-bromopyridine under basic conditions, followed by nucleophilic substitution with sodium methanesulfinate to introduce the methanesulfonamide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to enhance reaction efficiency and selectivity.

The compound's solubility and stability are critical factors that influence its pharmaceutical applicability. Solubility studies have demonstrated that 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide exhibits moderate solubility in polar organic solvents, which is advantageous for formulation development. Stability studies under various storage conditions have shown that the compound remains stable over prolonged periods when stored at controlled temperatures, indicating its potential for long-term use in pharmaceutical applications.

One of the most compelling aspects of 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide is its potential as a lead compound for drug discovery. Its unique structural features allow for facile modifications at multiple positions, enabling medicinal chemists to explore a wide range of analogs with enhanced potency and selectivity. Computational modeling studies have been instrumental in understanding the molecular interactions between this compound and its biological targets, providing insights into its mechanism of action.

The pharmacokinetic properties of 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide are also an area of active investigation. Preliminary data suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further development into a clinical candidate. However, additional studies are needed to fully characterize its pharmacokinetic behavior in vivo.

Future research directions include exploring the compound's efficacy in animal models of cancer and other diseases. Combination therapy approaches using 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide with other therapeutic agents may also be investigated to enhance treatment outcomes. Furthermore, green chemistry principles should be integrated into synthetic methodologies to minimize environmental impact while maintaining high reaction efficiency.

In conclusion, CAS No. 1248049-68-4 and its corresponding product name 3-(3-Pyridinyl)-1H-pyrazole-4-methanesulfonamide represent a significant contribution to pharmaceutical chemistry. The compound's unique structural features and promising biological activities make it a valuable tool for drug discovery and development. Continued research efforts are warranted to fully explore its therapeutic potential and optimize its pharmacological properties.

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